REACTION_CXSMILES
|
O.[NH2:2][NH2:3].F[C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([I:13])[C:6]=1[C:7]#[N:8].O>C(O)C>[I:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:5]2[C:6]=1[C:7]([NH2:8])=[N:2][NH:3]2 |f:0.1|
|
Name
|
|
Quantity
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1.2 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C(=CC=C1)I
|
Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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78 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to return to about 20° C.
|
Type
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CUSTOM
|
Details
|
to precipitate the product
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Type
|
FILTRATION
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Details
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The insoluble material is filtered on a sinter funnel
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Type
|
WASH
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Details
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rinsed with 20 cm3 of distilled water
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase is then dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (2 kPa; 45° C.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (90 Pa; 50° C.), 1.65 g of 4-iodo-1H-indazole-3-amine
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Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=NNC2=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |